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Compound of Interest

Compound Name: 2-Benzylamino-4-methylpyridine

Cat. No.: B077082

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of
numerous therapeutic agents due to its versatile structure and ability to interact with a wide
range of biological targets. This guide provides a comparative overview of 2-Benzylamino-4-
methylpyridine against other notable pyridine derivatives with established biological activities,
including kinase inhibition and nitric oxide synthase inhibition. While quantitative biological data
for 2-Benzylamino-4-methylpyridine is not extensively available in public literature, this guide
leverages data from structurally related compounds to provide a valuable comparative context
for researchers.

Introduction to 2-Benzylamino-4-methylpyridine

2-Benzylamino-4-methylpyridine is a disubstituted pyridine derivative featuring a
benzylamino group at the 2-position and a methyl group at the 4-position. Its chemical structure
suggests potential for biological activity, as the 2-aminopyridine moiety is a well-known
pharmacophore. The benzyl group introduces lipophilicity, which can influence its
pharmacokinetic and pharmacodynamic properties.

Chemical Structure:

o |[UPAC Name: N-benzyl-4-methylpyridin-2-amine
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e Molecular Formula: CizH1aN2
e Molecular Weight: 198.26 g/mol [1]

e Melting Point: 98-100 °C[1][2]

Comparative Analysis with Bioactive Pyridine
Derivatives

To understand the potential of 2-Benzylamino-4-methylpyridine, we will compare its structural
features with pyridine derivatives that have well-documented biological activities. This
comparison will focus on two key areas: inducible nitric oxide synthase (iNOS) inhibition and
anticancer/kinase inhibition.

Comparison with 2-Amino-4-methylpyridine as a Nitric
Oxide Synthase (NOS) Inhibitor

A close structural analog, 2-Amino-4-methylpyridine, has been identified as a potent inhibitor of
inducible NO synthase (NOS Il), an enzyme implicated in inflammatory processes.

Table 1: In Vitro Inhibitory Activity of 2-Amino-4-methylpyridine against NOS Isoforms[3][4]

Compound Target ICs0 (NM)
2-Amino-4-methylpyridine Murine NOS Il (iNOS) 6
Human Recombinant NOS || 20
(iNOS)
Human Recombinant NOS |
100
(nNOS)
Human Recombinant NOS Il
100

(eNOS)

The presence of the benzyl group in 2-Benzylamino-4-methylpyridine, as opposed to the
simple amino group in the comparator, would likely alter its binding affinity and selectivity for
NOS isoforms. The bulky, lipophilic benzyl group could potentially enhance binding to
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hydrophobic pockets within the enzyme's active site, but it could also introduce steric
hindrance.

Comparison with Substituted Pyridines as Anticancer
and Kinase Inhibitors

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The benzylamino
group in 2-Benzylamino-4-methylpyridine is of particular interest as N-benzyl groups are
found in a variety of bioactive compounds, including kinase inhibitors.[5][6]

Table 2: Antiproliferative and Kinase Inhibitory Activity of Selected Pyridine Derivatives

Specific
Compound Target Cell

Compound . . ICso / Glso (MM)  Reference
Class Line / Kinase

Example
2,4,6- Compound with
Trisubstituted specific K562 (Leukemia)  Low micromolar [71[8]
Pyridine substitutions

MCF-7 (Breast ]
Low micromolar [718]

Cancer)
Pyrido[2,3-
o PD-089828 PDGFr 1.11 [9]
d]pyrimidine
FGFr 0.13 [9]
EGFr 0.45 [9]
c-src 0.22 [9]

Structure-activity relationship (SAR) studies on various pyridine-based kinase inhibitors reveal

that substitutions on the pyridine ring and the nature of the amino substituent are critical for

potency and selectivity.[9] The benzyl group in 2-Benzylamino-4-methylpyridine could be

explored for further modification to optimize its potential as a kinase inhibitor.

Experimental Protocols
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This section provides detailed methodologies for key experiments relevant to the biological
evaluation of pyridine derivatives.

Synthesis of 2-Amino-4-methylpyridine Derivatives

A general method for the synthesis of 2-amino-4-methylpyridine derivatives involves the
reaction of a substituted furan with formamide and ammonia, followed by a series of
transformations.[10]

o Step 1: Ring Expansion: A 2-(4-methylfuran) ethyl formate is dissolved in dimethylformamide
with a water-removing agent and formamide. Ammonia gas is introduced, and the mixture is
refluxed. Acidification followed by basification and extraction yields 2-amino-3-hydroxy-4-
methylpyridine.[10]

e Step 2: Chlorination and Dechlorination: Subsequent steps involve hydroxyl chlorination and
dechlorination to yield the 2-amino-4-methylpyridine core.[10]

For N-benzylation, a common method involves the reaction of the 2-aminopyridine with benzyl
bromide or a related benzylating agent in the presence of a base.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is adapted from studies on 2-amino-4-methylpyridine.[3][4]

e Enzyme Source: Inducible NOS (NOS Il) can be obtained from stimulated macrophage cell
lines (e.g., RAW 264.7 cells). Neuronal NOS (nNOS, NOS 1) and endothelial NOS (eNOS,
NOS Ill) can be from recombinant sources.

e Assay Principle: The assay measures the conversion of L-[3H]arginine to L-[3H]citrulline by
the NOS enzyme.

e Procedure:

o Incubate the NOS enzyme with a reaction mixture containing L-[3H]arginine, NADPH,
calmodulin (for nNOS and eNOS), and other necessary cofactors.

o Add varying concentrations of the test compound (e.g., 2-Benzylamino-4-
methylpyridine).
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o After incubation, stop the reaction and separate L-[3H]citrulline from unreacted L-
[3H]arginine using cation-exchange chromatography.

o Quantify the amount of L-[3H]citrulline produced using liquid scintillation counting.

o Data Analysis: Calculate the percentage of inhibition for each compound concentration and
determine the ICso value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This is a general protocol for determining the 1Cso value of a compound against a target kinase.

o Materials: Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer,

and the test compound.

o Assay Principle: Many commercial kits (e.g., ADP-Glo™ Kinase Assay) measure the amount
of ADP produced in the kinase reaction, which is inversely proportional to the amount of ATP

remaining.
e Procedure:

o In a multi-well plate, add the kinase, substrate, and test compound at various

concentrations.
o Initiate the kinase reaction by adding ATP.
o After incubation, add a reagent to stop the kinase reaction and deplete the remaining ATP.

o Add a detection reagent that converts the produced ADP into ATP, which then drives a
luciferase-luciferin reaction to produce light.

o Data Analysis: Measure the luminescence, which is proportional to the initial kinase activity.
Calculate the percent inhibition and determine the ICso value.

Cell Viability (MTT) Assay for Cytotoxicity Screening

This assay is commonly used to assess the antiproliferative activity of compounds on cancer
cell lines.[11]
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e Cell Culture: Seed cancer cells (e.g., K562, MCF-7) in a 96-well plate and allow them to
adhere overnight.

o Compound Treatment: Treat the cells with a range of concentrations of the test compound
and incubate for a specified period (e.g., 48 or 72 hours).

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the
yellow MTT to purple formazan crystals.

o Formazan Solubilization: After incubation, dissolve the formazan crystals in a suitable
solvent (e.g., DMSO).

o Data Analysis: Measure the absorbance of the purple solution using a microplate reader. The
absorbance is proportional to the number of viable cells. Calculate the percentage of cell
viability relative to untreated control cells and determine the Glso (concentration for 50%
growth inhibition) or ICso value.

Visualizations

General Synthetic Pathway for 2-Aminopyridine
Derivatives
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General Synthesis of 2-Substituted Pyridines

Substituted Furan

Ring Expansion
Formamide, NH3)
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A simplified workflow for the synthesis of 2-benzylamino-4-methylpyridine.

Workflow for In Vitro Kinase Inhibition Assay
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Kinase Inhibition Assay Workflow

Prepare reaction mix:
Kinase, Substrate, Buffer

i

Add Test Compound
(e.g., 2-Benzylamino-4-methylpyridine)

:

Initiate reaction with ATP

'

Stop reaction & deplete ATP

'

Add ADP detection reagent

'

Measure Luminescence

'

Calculate % Inhibition & IC50
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A typical workflow for an in vitro kinase inhibition assay.

Signaling Pathway: Role of iINOS in Inflammation
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INOS Pathway in Inflammation
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(e.g., LPS)

Macrophage 2-Amino-4-methylpyridine
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Inhibition of the INOS pathway by compounds like 2-amino-4-methylpyridine.

Conclusion

While direct experimental evidence for the biological activity of 2-Benzylamino-4-
methylpyridine is limited in the current literature, its structural similarity to known bioactive
pyridine derivatives, such as iNOS inhibitors and kinase inhibitors, suggests it is a compound of
interest for further investigation. The presence of the 2-amino-4-methylpyridine core, combined
with the N-benzyl group, provides a strong rationale for screening this compound in various
biological assays, particularly those related to inflammation and cancer. The experimental
protocols provided in this guide offer a starting point for researchers to explore the therapeutic
potential of 2-Benzylamino-4-methylpyridine and its analogues. Future structure-activity
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relationship studies will be crucial to elucidate the impact of the benzyl group and to optimize
the activity of this promising pyridine scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b077082#comparing-2-benzylamino-4-
methylpyridine-with-other-pyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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